

## Orvepitant Maleate and Neuronal Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Orvepitant Maleate |           |
| Cat. No.:            | B609775            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Orvepitant Maleate (GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the transmission of nociceptive signals, neurogenic inflammation, and the modulation of neuronal excitability. Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for conditions characterized by neuronal hypersensitivity. This technical guide provides a comprehensive overview of Orvepitant Maleate, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

# Introduction to Orvepitant Maleate and Neuronal Hypersensitivity

Neuronal hypersensitivity, a state of exaggerated neuronal responsiveness to stimuli, is a fundamental mechanism underlying various pathological conditions, including chronic cough, chronic pruritus, and visceral pain syndromes. Substance P, released from the central and peripheral terminals of sensory neurons, plays a pivotal role in inducing and maintaining this hyperexcitable state. By binding to NK1 receptors on postsynaptic neurons, Substance P initiates a cascade of intracellular events that lead to neuronal depolarization, increased excitability, and central sensitization.



**Orvepitant Maleate** was developed by GlaxoSmithKline and later by NeRRe Therapeutics to specifically block the interaction between Substance P and the NK1 receptor, thereby attenuating the downstream signaling that drives neuronal hypersensitivity.[1] This guide explores the preclinical and clinical evidence supporting the role of Orvepitant in modulating neuronal hypersensitivity.

# Mechanism of Action: The Substance P/NK1 Receptor Pathway

The binding of Substance P to the G-protein coupled NK1 receptor initiates a series of intracellular signaling events that contribute to increased neuronal excitability. Orvepitant, as a selective antagonist, competitively inhibits this binding, thereby preventing the activation of these downstream pathways.

## Signaling Pathway of Substance P/NK1 Receptor Activation





Click to download full resolution via product page

Substance P/NK1 Receptor Signaling Pathway



## **Clinical Development and Efficacy**

Orvepitant has been investigated in several clinical trials for conditions associated with neuronal hypersensitivity, primarily chronic refractory cough and pruritus.

## **Chronic Refractory Cough**

The VOLCANO-1 study was an exploratory open-label trial to assess the efficacy, safety, and tolerability of Orvepitant in patients with chronic refractory cough.

Table 1: Key Efficacy Outcomes of the VOLCANO-1 Study

| Outcome<br>Measure                                | Baseline<br>(Mean) | Change from<br>Baseline at<br>Week 4 (Mean) | 95%<br>Confidence<br>Interval | p-value |
|---------------------------------------------------|--------------------|---------------------------------------------|-------------------------------|---------|
| Daytime Cough<br>Frequency<br>(coughs/h)          | 71.4               | -18.9 (26%<br>reduction)                    | 9.6 to 28.3                   | < 0.001 |
| Cough Severity<br>VAS (mm)                        | 65.1               | -24.4                                       | 12.5 to 36.3                  | < 0.001 |
| Leicester Cough<br>Questionnaire<br>(Total Score) | 12.3               | +3.5                                        | 2.1 to 4.9                    | < 0.001 |

Data sourced from Smith et al., 2020.[2]

The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate different doses of Orvepitant.

Table 2: Key Efficacy Outcomes of the VOLCANO-2 Study (30 mg Orvepitant vs. Placebo at Week 12)



| Outcome<br>Measure                                | Orvepitant 30<br>mg (Mean<br>Change from<br>Baseline) | Placebo (Mean<br>Change from<br>Baseline) | Treatment<br>Difference | p-value         |
|---------------------------------------------------|-------------------------------------------------------|-------------------------------------------|-------------------------|-----------------|
| Leicester Cough<br>Questionnaire<br>(Total Score) | +3.0                                                  | +1.7                                      | +1.3                    | 0.009           |
| Cough Severity<br>VAS (mm)                        | -25.0                                                 | -15.9                                     | -9.1                    | 0.034           |
| Urge-to-Cough<br>VAS (mm)                         | -28.1                                                 | -16.3                                     | -11.8                   | 0.005           |
| Awake Cough Frequency (coughs/h)*                 | -                                                     | -                                         | -                       | Not Significant |

While the primary endpoint of awake cough frequency was not met in the full analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients with higher baseline cough frequency (p=0.066).[3] Data sourced from NeRRe Therapeutics press release, 2019.[3]

## **Pruritus**

The RELIEVE 1 trial investigated the efficacy and safety of Orvepitant for the treatment of pruritus induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients.

Table 3: Primary Efficacy Outcome of the RELIEVE 1 Study (Change from Baseline in NRS Score at Week 4)



| Treatment Group  | Baseline NRS Score (Mean<br>± SD) | Change from Baseline at<br>Week 4 (Mean ± SD) |
|------------------|-----------------------------------|-----------------------------------------------|
| Orvepitant 30 mg | 6.68 ± 1.28                       | -2.78 ± 2.64                                  |
| Orvepitant 10 mg | 6.21 ± 1.59                       | -3.04 ± 3.06                                  |
| Placebo          | 5.88 ± 0.93                       | -3.21 ± 1.77                                  |

The difference between Orvepitant and placebo was not statistically significant. The trial was terminated early due to recruitment challenges.[1] Data sourced from Vincenzi et al., 2020.

## **Experimental Protocols**

This section details the methodologies for key experiments relevant to the study of Orvepitant and neuronal hypersensitivity.

# Clinical Trial Protocol: Chronic Refractory Cough (Illustrative Workflow)





Click to download full resolution via product page

Illustrative Clinical Trial Workflow for Chronic Cough



Detailed Methodology for the Leicester Cough Questionnaire (LCQ):

The LCQ is a 19-item self-administered questionnaire assessing the impact of chronic cough on quality of life over the preceding two weeks. It is divided into three domains: physical (8 items), psychological (7 items), and social (4 items). Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life.

## Preclinical Model: Capsaicin-Induced Cough in Guinea Pigs

This model is used to assess the antitussive effects of compounds by inducing a cough reflex through the stimulation of sensory C-fibers in the airways.

#### Protocol:

- Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
- Capsaicin Challenge: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of capsaicin solution (e.g., 30-60 μM in saline) is delivered into the chamber for a defined period (e.g., 5-10 minutes).
- Cough Detection: Coughs are identified and counted based on the characteristic changes in airflow, pressure, and sound recorded by the plethysmography system.
- Drug Administration: Orvepitant or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge.
- Outcome Measure: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the antitussive effect.

## In Vitro Assay: NK1 Receptor Binding Assay

This assay determines the affinity of a compound for the NK1 receptor.

#### Protocol:

 Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the human NK1 receptor gene) are prepared by



homogenization and centrifugation.

- Radioligand: A radiolabeled NK1 receptor ligand, such as [3H]-Substance P or [125I]-Bolton Hunter Substance P, is used.
- Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (Orvepitant).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

## **Neuronal Activity Marker: c-Fos Immunohistochemistry**

The expression of the immediate-early gene c-fos is used as a marker for neuronal activation in response to noxious stimuli.

#### Protocol:

- Animal Model and Stimulation: A noxious stimulus (e.g., subcutaneous injection of formalin
  into the hind paw of a rat) is administered to induce neuronal activation in the spinal cord.
- Tissue Preparation: Two hours after stimulation, the animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The spinal cord is dissected and post-fixed.
- Immunohistochemistry: Spinal cord sections are incubated with a primary antibody against the c-Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
- Visualization: The c-Fos positive nuclei are visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown-black stain.



- Quantification: The number of c-Fos-immunoreactive neurons in specific laminae of the dorsal horn is counted under a microscope.
- Drug Effect Assessment: To assess the effect of a drug like Orvepitant, it is administered prior to the noxious stimulus, and the number of c-Fos positive neurons is compared to a vehicle-treated group.

## Conclusion

Orvepitant Maleate, as a selective NK1 receptor antagonist, has demonstrated a clear mechanism of action in attenuating neuronal hypersensitivity by blocking the effects of Substance P. Clinical trials in chronic refractory cough have shown promising results in improving patient-reported outcomes, although the effect on objective cough frequency is more nuanced. The lack of efficacy in the RELIEVE 1 study for acute pruritus suggests that the therapeutic benefit of NK1 receptor antagonism may be more pronounced in chronic conditions characterized by central sensitization. The experimental protocols detailed in this guide provide a framework for the continued investigation of Orvepitant and other NK1 receptor antagonists in the context of neuronal hypersensitivity disorders. Further research is warranted to fully elucidate the therapeutic potential of this drug class in a range of debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Neurokinin-1 antagonist orvepitant for EGFRI-induced pruritus in patients with cancer: a randomised, placebo-controlled phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Orvepitant Is a Novel Antitussive Therapy for Chronic Refractory Cough: Results From a Phase 2 Pilot Study (VOLCANO-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- To cite this document: BenchChem. [Orvepitant Maleate and Neuronal Hypersensitivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609775#orvepitant-maleate-and-neuronal-hypersensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com